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Compound of Interest

2-amino-N-(4-
Compound Name: )
methylphenyl)benzamide

cat. No.: B1267700

A note on the requested compound: Initial literature searches for "2-amino-N-(4-
methylphenyl)benzamide" did not yield specific data on its activity as a kinase inhibitor.
Therefore, this guide has been broadened to focus on the wider class of 2-aminobenzamide
derivatives and their activity against several important kinase targets. This comparison will
provide valuable context for researchers interested in this chemical scaffold.

This guide provides a comparative overview of 2-aminobenzamide derivatives against other
well-established kinase inhibitors targeting key enzymes in cellular signaling pathways. The
information is intended for researchers, scientists, and professionals in drug development,
offering a consolidated resource with quantitative data, detailed experimental protocols, and
pathway visualizations to support further research and development efforts.

Comparison with Casein Kinase 1 Delta (CK10)
Inhibitors

Casein Kinase 1 Delta (CK19) is a serine/threonine kinase implicated in various cellular
processes, and its dysregulation has been linked to cancer and neurodegenerative diseases.
Several 2-amidobenzimidazole derivatives, which share a core structural similarity with 2-
aminobenzamides, have been investigated as CK14 inhibitors.

Quantitative Data: CK10 Inhibitor Potency
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Compound Class Compound Target Kinase IC50 (pM)

2-
) o Compound 23 (5-

Amidobenzimidazole ) CK1d 0.0986][1]
o cyano substituted)

Derivative

2-
) o Compound 22 (5,6-

Amidobenzimidazole ) ) CK1d 0.98[1]
o dichloro substituted)

Derivative

2-
. . Compound 20 (5-
Amidobenzimidazole ) CK1d 1.00[1]
terbutyl substituted)

Derivative
2-
) o Compound 3 (5-chloro
Amidobenzimidazole ) CK1s 1.80[1]
o substituted)
Derivative
2-
) o Compound 24 (5-
Amidobenzimidazole ] CK1b 2.53[1]
o CONH2 substituted)
Derivative
Established CK14
PF-670462 CK1b 0.014

Inhibitor

Experimental Protocol: In Vitro CK10 Kinase Assay

This protocol outlines a typical method for determining the half-maximal inhibitory concentration
(IC50) of a compound against CK1d.

Objective: To measure the in vitro potency of test compounds in inhibiting the enzymatic activity
of human recombinant CK14.

Materials:
e Human recombinant CK1d enzyme
o Specific peptide substrate for CK1d

e Adenosine triphosphate (ATP), radiolabeled with 33P (y-3P-ATP)
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Kinase reaction buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
Test compounds dissolved in dimethyl sulfoxide (DMSOQO)

96-well plates

Phosphocellulose paper

Scintillation counter

Procedure:

A reaction mixture is prepared containing the kinase buffer, the peptide substrate, and the
human recombinant CK14 enzyme.

The test compounds are serially diluted in DMSO and added to the reaction mixture in the
96-well plates. A control with DMSO alone is included.

The kinase reaction is initiated by adding y-33P-ATP.

The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g.,
60 minutes) to allow for the phosphorylation of the substrate.

The reaction is stopped, and an aliquot of the reaction mixture is spotted onto
phosphocellulose paper.

The phosphocellulose paper is washed multiple times to remove unincorporated y-33P-ATP.

The amount of radioactivity incorporated into the peptide substrate is quantified using a
scintillation counter.

The percentage of inhibition for each compound concentration is calculated relative to the
DMSO control.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of
the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Simplified CK16 Pathway
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Caption: Simplified Wnt/p-catenin signaling pathway showing inhibition of CK14.

Comparison with c-Met Inhibitors

The c-Met receptor tyrosine kinase is a key driver of oncogenesis and metastasis in various
cancers. The development of c-Met inhibitors is an active area of research.

o o hibi

Compound Class Compound Target Kinase IC50 (pM)

2-Aminopyridine-3-
carboxamide Compound (S)-240 c-Met 0.022[2]

Derivative

Established c-Met

Crizotinib c-Met 0.008
Inhibitor
Established c-Met o
o Cabozantinib c-Met 0.004
Inhibitor
Established c-Met o
Capmatinib c-Met 0.0013

Inhibitor
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Experimental Protocol: c-Met Cellular Phosphorylation
Assay

This protocol describes a method to assess the ability of a compound to inhibit c-Met

phosphorylation in a cellular context.

Objective: To determine the potency of test compounds in inhibiting ligand-induced c-Met

phosphorylation in a human cancer cell line.

Materials:

Human cancer cell line overexpressing c-Met (e.g., EBC-1)

Cell culture medium and supplements

Hepatocyte Growth Factor (HGF), the ligand for c-Met

Test compounds dissolved in DMSO

Lysis buffer

Antibodies: anti-phospho-c-Met, anti-total-c-Met, and secondary antibodies

Western blotting equipment and reagents

Procedure:

Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.
The cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

The cells are pre-treated with various concentrations of the test compounds or DMSO
(vehicle control) for a specific duration (e.g., 1-2 hours).

The cells are then stimulated with HGF for a short period (e.g., 15 minutes) to induce c-Met
phosphorylation.

The cells are washed and then lysed to extract total cellular proteins.
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e Protein concentration in the lysates is determined.

o Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to
a membrane.

e The membrane is probed with a primary antibody specific for phosphorylated c-Met.

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

e The signal is detected using an enhanced chemiluminescence (ECL) substrate.

e The membrane is then stripped and re-probed with an antibody for total c-Met to ensure
equal protein loading.

e The band intensities are quantified, and the ratio of phosphorylated c-Met to total c-Met is
calculated.

e The IC50 value is determined from the dose-response curve of inhibition of c-Met
phosphorylation.

Signaling Pathway: HGF/c-Met Signaling
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Click to download full resolution via product page
Caption: HGF/c-Met signaling cascade and the point of inhibition.

Comparison with BCR-ABL Inhibitors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of
chronic myeloid leukemia (CML). BCR-ABL inhibitors have revolutionized the treatment of this

disease.
Compound Class Compound Target Kinase IC50 (nM)
2-
Phenylaminopyrimidin ~ Imatinib BCR-ABL 300-800
e Derivative

Aminopyrimidine

o Nilotinib BCR-ABL 20[3]
Derivative
Thiazole Carboxamide o

o Dasatinib BCR-ABL <1[3]
Derivative
3-Aminoindazole BCR-ABL (T315I

o AKE-72 (5) 9[4]
Derivative mutant)

Experimental Protocol: BCR-ABL Kinase Activity Assay

Objective: To quantify the inhibitory effect of compounds on the kinase activity of the BCR-ABL
fusion protein.

Materials:
e Recombinant BCR-ABL enzyme
o Abl-specific peptide substrate

. y-3P-ATP
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Kinase reaction buffer

Test compounds in DMSO

96-well filter plates

Scintillation counter
Procedure:

e The kinase reaction is set up in 96-well filter plates containing the kinase buffer, recombinant
BCR-ABL enzyme, and the peptide substrate.

o Serial dilutions of the test compounds are added to the wells.

e The reaction is started by the addition of y-33P-ATP.

e The plates are incubated at a specified temperature for a set time.

e The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

e The peptide substrate, now phosphorylated, is captured on the filter membrane of the plates.
o The filter plates are washed to remove unbound y-33P-ATP.

» Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation
counter.

The IC50 values are calculated from the dose-response curves.

Signaling Pathway: BCR-ABL and Downstream Effectors
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Caption: BCR-ABL signaling and downstream pathways leading to leukemogenesis.

Comparison with Epidermal Growth Factor Receptor
(EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in the growth and proliferation of
various solid tumors. EGFR inhibitors are a cornerstone of treatment for certain cancers,
particularly non-small cell lung cancer.

Quantitative Data: EGFR Inhibitor Potency
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Compound Class Compound Target Kinase IC50 (nM)
4- A
) ~9% inhibition at
(Arylaminomethyl)ben ~ Compound 11 EGFR 10nM
n
zamide Derivative
4- o
) ~8% inhibition at
(Arylaminomethyl)ben Compound 13 EGFR LonM
n
zamide Derivative
Quinazoline Derivative  Gefitinib EGFR 2-37
Quinazoline Derivative  Erlotinib EGFR 2
Pyrimidinyl-
] - ] o EGFR (T790M
aminopyrimidine Osimertinib <10
o mutant)
Derivative

Note: The data for compounds 11 and 13 are presented as percent inhibition at a fixed
concentration, as specific IC50 values were not provided in the source material.

Experimental Protocol: EGFR Tyrosine Kinase Assay

Obijective: To determine the in vitro inhibitory activity of compounds against EGFR tyrosine
kinase.

Materials:

* Recombinant human EGFR kinase domain
e Poly(Glu, Tyr) 4:1 as a substrate

. y-3P-ATP

o Kinase assay buffer

e Test compounds in DMSO

o Filter paper
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 Trichloroacetic acid (TCA)
e Scintillation counter
Procedure:

o The kinase reaction is performed in a reaction mixture containing the kinase buffer, EGFR
enzyme, and the Poly(Glu, Tyr) substrate.

e Test compounds at various concentrations are added to the reaction mixture.
e The reaction is initiated by the addition of y-33P-ATP.
e The mixture is incubated to allow for substrate phosphorylation.

o The reaction is stopped by spotting the mixture onto filter paper, which is then immersed in
TCA to precipitate the phosphorylated substrate.

o The filter papers are washed to remove unincorporated ATP.
o The radioactivity on the filter papers is measured by a scintillation counter.

e The percentage of inhibition is calculated, and IC50 values are determined from the dose-
response curves.

Signaling Pathway: EGFR and Downstream Cascades
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Caption: EGFR signaling pathway and its inhibition by small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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